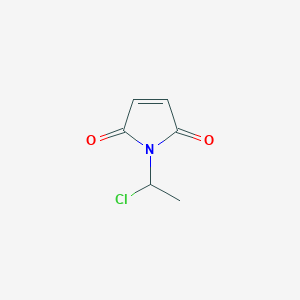![molecular formula C18H24N4O B13872180 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol](/img/structure/B13872180.png)
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their nitrogen-containing ring structures, which are analogs of naphthalene. The specific structure of this compound includes a tetrahydrobenzo[b][1,6]naphthyridine moiety linked to a piperazine ring, which is further connected to an ethanol group. This unique structure imparts various chemical and biological properties to the compound, making it of interest in scientific research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of anthranilic acids with appropriate piperidones in the presence of phosphorus oxychloride. This reaction forms the tetrahydrobenzo[b][1,6]naphthyridine core, which is then further functionalized to introduce the piperazine and ethanol groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The nitrogen-containing rings can be reduced under specific conditions to form different hydrogenated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetaldehyde or 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]acetic acid.
Scientific Research Applications
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol has several scientific research applications, including:
Chemistry: Used as a scaffold for the synthesis of novel heterocyclic compounds with potential biological activities.
Biology: Investigated for its interactions with various biological targets, including enzymes and receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol involves its interaction with specific molecular targets. For example, as a PDE5 inhibitor, it prevents the hydrolysis of cyclic guanosine monophosphate (cGMP), leading to increased levels of cGMP and subsequent activation of the cAMP response element binding protein (CREB). This pathway is involved in learning and memory processes, making the compound a potential therapeutic agent for cognitive disorders .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridine: A related compound with similar structural features but lacking the piperazine and ethanol groups.
2,3-Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one: Another heterocyclic compound with potential biological activities.
Uniqueness
2-[4-(1,2,3,4-Tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its ability to inhibit PDE5 and improve cognitive function sets it apart from other similar compounds, making it a promising candidate for further research and development .
Properties
Molecular Formula |
C18H24N4O |
|---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[4-(1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)piperazin-1-yl]ethanol |
InChI |
InChI=1S/C18H24N4O/c23-12-11-21-7-9-22(10-8-21)18-14-3-1-2-4-16(14)20-17-5-6-19-13-15(17)18/h1-4,19,23H,5-13H2 |
InChI Key |
UOICQBGNWWYSEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=C(C3=CC=CC=C3N=C21)N4CCN(CC4)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-[2-(3,4-diaminophenyl)ethyl]acetamide](/img/structure/B13872137.png)



![Methyl 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)benzoate](/img/structure/B13872156.png)




![2-[1-[2-(Ethylamino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B13872190.png)
